

# Physical and chemical properties of 4-Amino-2,6-difluorophenol

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## Compound of Interest

Compound Name: 4-Amino-2,6-difluorophenol

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## In-Depth Technical Guide to 4-Amino-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Amino-2,6-difluorophenol**, a key building block in modern medicinal chemistry. The information presented herein is intended to support research and development activities, particularly in the burgeoning field of targeted protein degradation.

## Core Physical and Chemical Properties

**4-Amino-2,6-difluorophenol** is a substituted aromatic compound with the molecular formula  $C_6H_5F_2NO$ . Its structure incorporates an aminophenol core with two fluorine atoms positioned ortho to the hydroxyl group, which significantly influences its chemical reactivity and biological applications.

Table 1: Physical and Chemical Properties of **4-Amino-2,6-difluorophenol**

| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| IUPAC Name        | 4-Amino-2,6-difluorophenol                      | -         |
| CAS Number        | 126058-97-7                                     | [1][2]    |
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> F <sub>2</sub> NO | [3]       |
| Molecular Weight  | 145.11 g/mol                                    | [3]       |
| Appearance        | Brown solid                                     | [4]       |
| Melting Point     | 167-170 °C (for dichloro-analog)                | [5]       |
| Boiling Point     | 237.0 ± 40.0 °C at 760 mmHg                     | [3]       |
| Density           | 1.5 ± 0.1 g/cm <sup>3</sup>                     | [3]       |
| pKa (Predicted)   | 7.72 ± 0.23                                     | [4]       |

Note: An experimental melting point for **4-Amino-2,6-difluorophenol** is not readily available in the literature. The value provided is for the analogous compound 4-Amino-2,6-dichlorophenol and may serve as an estimate.

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **4-Amino-2,6-difluorophenol**. Below are the key spectral data and interpretations.

Table 2: <sup>1</sup>H NMR Spectroscopic Data

| Parameter                           | Data                     | Source(s) |
|-------------------------------------|--------------------------|-----------|
| Solvent                             | DMSO-d <sub>6</sub>      | [6]       |
| Frequency                           | 400 MHz                  | [6]       |
| Chemical Shift (δ)                  | 8.68 ppm (br s, 1H, -OH) | [6]       |
| 6.19 ppm (d, J = 10.8 Hz, 2H, Ar-H) | [6]                      |           |
| 5.01 ppm (s, 2H, -NH <sub>2</sub> ) | [6]                      |           |

Table 3: Predicted <sup>13</sup>C NMR and IR Spectroscopic Data

| Spectroscopy   | Predicted Peaks/Ranges  | Rationale   |
|--|---|---|
| $^{13}\text{C}$ NMR                                  | ~150-160 ppm (C-F)  | Carbon atoms directly attached to fluorine exhibit a large downfield shift and will appear as doublets due to C-F coupling. |
| ~135-145 ppm (C-OH)                                  | The carbon bearing the hydroxyl group.  |   |
| ~125-135 ppm (C-NH <sub>2</sub> )                    | The carbon atom attached to the amino group.  |   |
| ~100-110 ppm (C-H)                                   | Aromatic carbons attached to hydrogen, likely appearing as a doublet of doublets due to coupling with both fluorine and hydrogen. |   |
| Infrared (IR)  | 3400-3200 cm <sup>-1</sup> (N-H, O-H stretching)  |   |
| 1620-1580 cm <sup>-1</sup> (N-H bending)             | Characteristic scissoring vibration of the primary amine.   | Broad absorptions characteristic of the amino and hydroxyl groups.  |
| 1500-1400 cm <sup>-1</sup> (C=C aromatic stretching) | Medium to strong absorptions from the aromatic ring.  |   |
| 1260-1180 cm <sup>-1</sup> (C-F stretching)          | Strong, characteristic absorption for aryl-fluorine bonds.  |   |
| 1250-1150 cm <sup>-1</sup> (C-N stretching)          | Absorption for the aryl-amine C-N bond.   |   |
| 1260-1000 cm <sup>-1</sup> (C-O stretching)          | Strong absorption for the phenolic C-O bond.  |   |

**Mass Spectrometry (Predicted Fragmentation)** In an electron ionization mass spectrum, the molecular ion peak ( $M^+$ ) would be expected at  $m/z = 145$ . Key fragmentation patterns would likely involve the loss of CO ( $m/z = 117$ ) typical for phenols, and potentially the loss of HCN from the aminophenol structure.

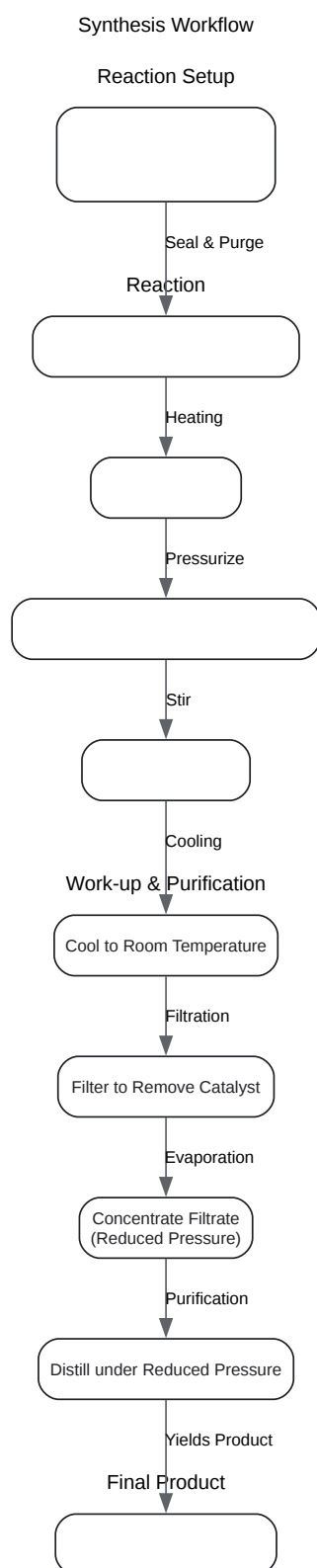
## Experimental Protocols

The most common synthetic route to **4-Amino-2,6-difluorophenol** involves the reduction of a nitrophenol precursor.

## Synthesis via Catalytic Hydrogenation

This protocol details the synthesis of **4-Amino-2,6-difluorophenol** from 4-nitro-2,6-difluorophenol.

Workflow for Synthesis of **4-Amino-2,6-difluorophenol**



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Caption: General workflow for the synthesis of **4-Amino-2,6-difluorophenol**.

#### Materials:

- 4-nitro-2,6-difluorophenol (1 eq)
- Methanol
- 5% Palladium on Carbon (catalyst)
- High-purity hydrogen gas
- Pressurized reaction vessel (hydrogenator)

#### Procedure:

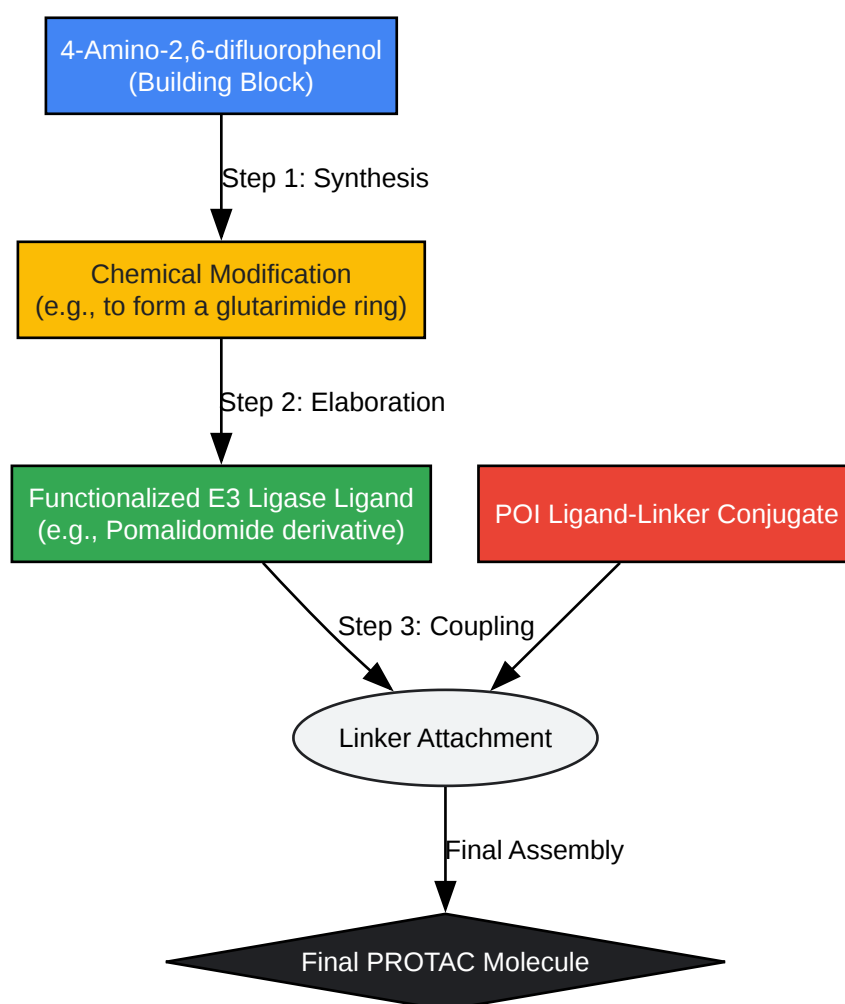
- To a sealed reaction vessel, add 4-nitro-2,6-difluorophenol, methanol, and 5% palladium on carbon.[6]
- Seal the vessel and replace the internal atmosphere with high-purity hydrogen gas.
- Pressurize the vessel with hydrogen to 0.3-0.4 MPa.
- Heat the mixture to 60-70 °C while stirring.
- Maintain the reaction for 3-5 hours, adding more hydrogen gas as needed to maintain pressure.
- Upon completion, cool the reaction mixture to room temperature.
- Carefully vent the vessel and filter the mixture to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure to remove the methanol.
- The crude product can be further purified by vacuum distillation to yield **4-Amino-2,6-difluorophenol**.[6]

## Role in Drug Discovery: A Protein Degradator Building Block

A primary application of **4-Amino-2,6-difluorophenol** in modern drug discovery is as a key intermediate for the synthesis of ligands for E3 ubiquitin ligases, particularly Cereblon (CRBN). These ligands are essential components of Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by bringing it into proximity with an E3 ligase. The **4-Amino-2,6-difluorophenol** moiety, after further chemical modification, can serve as a crucial part of the "warhead" that binds to the E3 ligase. Its hydrochloride salt is explicitly categorized as a "Protein Degradation Building Block".<sup>[7]</sup>

Logical Workflow: **4-Amino-2,6-difluorophenol** in PROTAC Synthesis



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Caption: Role of **4-Amino-2,6-difluorophenol** as a precursor in PROTAC synthesis.



The unique electronic properties conferred by the fluorine atoms can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final PROTAC molecule, making **4-Amino-2,6-difluorophenol** a valuable starting material for drug development professionals.

## Safety and Handling

**4-Amino-2,6-difluorophenol** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is considered an irritant to the eyes, skin, and respiratory system. Store in a cool, dry place, sealed from air and light.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting relevant Safety Data Sheets (SDS).

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